4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione
Description
Properties
IUPAC Name |
4-bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKABWIACGTPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydride-Amine Condensation
The most widely documented method involves the condensation of a substituted phthalic anhydride with 3-amino-2,6-dioxopiperidine (Figure 1). This approach, exemplified in WO1999047512A1, utilizes 4-bromo-7-fluorophthalic anhydride and 3-amino-2,6-dioxopiperidine hydrochloride in acetic acid with sodium acetate as a base.
Reaction Conditions :
-
Solvent : Glacial acetic acid (10–20 mL per gram of anhydride).
-
Temperature : Reflux at 118–120°C for 6–8 hours.
-
Molar Ratios : 1:1 anhydride-to-amine, with a 5–10% excess of sodium acetate to neutralize HCl byproducts.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the anhydride, followed by cyclodehydration to form the isoindoline-dione core. Bromine and fluorine substituents remain inert under these conditions, ensuring regioselectivity.
Purification :
Crude products are isolated via vacuum filtration, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Chromatography (silica gel, ethyl acetate/hexane) is employed for analytical-grade material.
Yield Optimization :
-
Catalyst Screening : Triethylamine (2 mol%) increases yield by 12% compared to sodium acetate alone.
-
Solvent Effects : Substituting acetic acid with trifluoroacetic acid (TFA) reduces reaction time to 4 hours but complicates purification.
Table 1: Comparative Yields for Anhydride-Amine Condensation
| Solvent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | Sodium acetate | 8 | 78 | 95 |
| Acetic acid | Triethylamine | 6 | 82 | 97 |
| Trifluoroacetic acid | Sodium acetate | 4 | 70 | 88 |
Cyclization of N-(3-Aminophthaloyl) Intermediates
US20160297791A1 discloses an alternative route via cyclization of N-(3-aminophthaloyl)glutamine derivatives using 1,1′-carbonyldiimidazole (CDI). This method circumvents anhydride availability issues and enhances scalability.
Procedure :
-
Intermediate Synthesis : 3-Amino-4-bromo-7-fluorophthalic acid is coupled with 3-aminopiperidine-2,6-dione using CDI in acetonitrile.
-
Cyclization : Reflux at 82°C for 3 hours induces imidazole-mediated ring closure.
Advantages :
-
Avoids anhydride synthesis, reducing steps.
-
CDI acts as both coupling agent and dehydrating agent, improving atom economy.
Challenges :
-
Requires strict moisture control to prevent CDI hydrolysis.
-
Residual imidazole necessitates extensive washing with 5% HCl.
Table 2: Cyclization Method Performance
| Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CDI | Acetonitrile | 82 | 85 |
| POCl₃ | Dichloromethane | 25 | 68 |
| SOCl₂ | Toluene | 110 | 72 |
Halogenation Strategies
Introducing bromine at position 4 is achieved via two approaches:
Direct Bromination of Isoindoline Precursors
Post-cyclization bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, 80°C) affords moderate yields (50–60%) but risks overbromination.
Use of Pre-Brominated Anhydrides
Employing 4-bromo-7-fluorophthalic anhydride as a starting material eliminates post-cyclization halogenation, improving yield to 78–82%. This method is preferred for large-scale synthesis despite the higher cost of specialized anhydrides.
Purification and Analytical Characterization
Recrystallization Protocols :
-
Solvent Systems : Ethanol/water (3:1) achieves 95% purity; switching to DMSO/water (1:4) reduces residual acetic acid to <0.1%.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, critical for pharmacological applications.
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 7.8 (d, 1H, Ar-F), 5.1 (m, 1H, piperidine-H), 2.6–2.8 (m, 4H, piperidine-CH₂).
Industrial-Scale Considerations
Cost Analysis :
-
Anhydride-based route: $12,000/kg (including anhydride synthesis).
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been evaluated for its efficacy against various human tumor cell lines. According to the National Cancer Institute's protocols, compounds similar to 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione exhibited notable antimitotic activity with mean GI50 values indicating effective growth inhibition .
| Study | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| NCI Evaluation | Various Human Tumor Cells | 15.72 | 50.68 |
Immunomodulatory Potential
The compound has been identified as an E3 ligase activator, which plays a crucial role in the ubiquitin-proteasome system that regulates protein degradation. This mechanism is vital for modulating immune responses and has implications in treating autoimmune diseases and cancers .
Synthesis and Characterization
The synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione involves complex organic reactions that allow for the introduction of bromine and fluorine atoms into the isoindoline scaffold. The synthetic pathways typically include metal-catalyzed cross-coupling reactions which have been optimized to enhance yield while preserving sensitive functional groups .
Case Study 1: Anticancer Drug Development
A study published in the Journal of Organic Chemistry demonstrated the successful application of this compound in developing new anticancer agents. The researchers used it as a building block to synthesize derivatives that showed improved efficacy against cancer cells compared to existing treatments. The study provided experimental data supporting the compound's potential as a lead structure for further drug development .
Case Study 2: Immunomodulatory Applications
In another investigation focused on immunomodulatory imides, the compound was utilized to explore its effects on immune cell modulation. The results indicated that derivatives of this compound could enhance immune responses in vitro, suggesting potential applications in vaccine development and immunotherapy .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents provides distinct electronic and steric properties, making it a valuable compound for various applications .
Biological Activity
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is a compound of significant interest due to its potential biological activities, particularly as a modulator of cereblon (CRBN) and its implications in cancer therapy. This article explores the biological activity of this compound based on recent research findings, including case studies and detailed analyses.
Molecular Formula: CHBrFNO
Molecular Weight: 355.12 g/mol
CAS Number: 2093536-12-8
Physical State: Solid (white to light yellow powder)
Purity: >98.0% (HPLC)
Recent studies have identified 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione as a potent cereblon modulator. Cereblon is an E3 ubiquitin ligase that plays a crucial role in the ubiquitination and subsequent degradation of specific proteins involved in cell proliferation and survival.
Antiproliferative Activity
The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its activity against multiple myeloma cell lines (NCI-H929), it demonstrated an IC value of 2.25 µM, indicating strong efficacy in inhibiting cell growth. Additionally, it exhibited an IC of 5.86 µM against U239 glioblastoma cells .
Inhibition of TNF-α Production
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione also effectively inhibits TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC value of 0.76 µM. This inhibition is critical as TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases and cancer progression .
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through the activation of caspases. Flow cytometry assays indicated a dose-dependent increase in apoptotic events when treated with this compound compared to controls .
Protein Degradation
Mechanistically, 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione facilitates the degradation of IKZF1 and IKZF3 proteins, which are critical transcription factors for multiple myeloma cell survival. The degradation occurs via the CRBN-mediated ubiquitin-proteasome pathway .
Study on CRBN Modulation
A notable study investigated the structure-activity relationship (SAR) of various isoquinoline derivatives including 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione. The findings highlighted its ability to bind effectively to CRBN and induce targeted protein degradation, thus revealing its potential as a therapeutic agent in treating cancers resistant to conventional therapies .
Comparative Analysis with Other Compounds
In comparative studies with lenalidomide (a well-known immunomodulatory drug), 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione showed comparable or superior efficacy in reducing TNF-α levels while exhibiting lower toxicity towards normal PBMCs at similar concentrations .
Summary of Findings
| Activity | IC | Cell Line |
|---|---|---|
| Antiproliferative | 2.25 µM | NCI-H929 |
| Antiproliferative | 5.86 µM | U239 |
| TNF-α Inhibition | 0.76 µM | LPS-stimulated PBMC |
| Apoptosis Induction | Dose-dependent | NCI-H929 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
